Hypogeic acid

Description

Structure

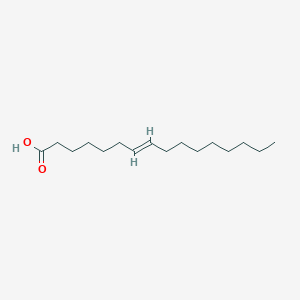

3D Structure

Properties

Molecular Formula |

C16H30O2 |

|---|---|

Molecular Weight |

254.41 g/mol |

IUPAC Name |

(E)-hexadec-7-enoic acid |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h9-10H,2-8,11-15H2,1H3,(H,17,18)/b10-9+ |

InChI Key |

PJHOFUXBXJNUAC-MDZDMXLPSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCC(=O)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Hypogeic Acid: From Discovery to Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypogeic acid, a monounsaturated omega-9 fatty acid, has garnered increasing interest within the scientific community for its potential roles in metabolic regulation and inflammatory processes. Initially identified in the mid-19th century, this 16-carbon fatty acid is a positional isomer of the more commonly known palmitoleic acid. While research into its specific biological functions is ongoing, accumulating evidence suggests that this compound and its metabolic pathways may offer novel targets for therapeutic intervention in a range of diseases. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, biosynthesis, and known signaling pathways of this compound, along with detailed experimental protocols for its study.

Discovery and History

This compound was first identified in 1854 by Gössmann and Scheven, who isolated it alongside palmitic and arachidic acids from peanut oil (Arachis hypogaea), from which it derives its name.[1] For many years, it remained a relatively obscure fatty acid, often overshadowed by its more abundant isomers. However, with advancements in analytical techniques such as gas chromatography-mass spectrometry (GC-MS), researchers have been able to more accurately identify and quantify this compound in various biological samples, leading to a renewed interest in its physiological significance. It has since been identified in various human and murine cells and is considered an important biomarker in certain metabolic conditions.[2]

Physicochemical Properties and Quantitative Data

This compound is a monounsaturated fatty acid with the chemical formula C16H30O2.[1] Its systematic name is (7Z)-hexadec-7-enoic acid. The physicochemical properties of this compound, along with its common positional isomers, palmitoleic acid and sapienic acid, are summarized in the table below for comparative analysis.

| Property | This compound (cis-7-Hexadecenoic acid) | Palmitoleic Acid (cis-9-Hexadecenoic acid) | Sapienic Acid (cis-6-Hexadecenoic acid) |

| Molecular Formula | C16H30O2 | C16H30O2 | C16H30O2 |

| Molar Mass ( g/mol ) | 254.41 | 254.41 | 254.41 |

| Melting Point (°C) | ~33[1] | -0.1 - 0.5[2] | No data available |

| Boiling Point (°C) | 374.8 (estimated)[3] | 162 at 0.6 mmHg[2] | No data available |

| Solubility in Water | Practically insoluble[4] | Limited solubility[5] | Soluble in chloroform, ethanol, ether, methanol[6] |

| XLogP3 | 6.4 | 6.4 | 6.2 |

Table 1: Comparative Physicochemical Properties of Hexadecenoic Acid Isomers

Quantitative Data: Concentration in Peanut Oil

While this compound was first discovered in peanut oil, it is present in relatively low concentrations compared to other fatty acids like oleic and linoleic acid. The exact percentage can vary depending on the peanut cultivar and growing conditions. Generally, it is found in trace amounts, often less than 1% of the total fatty acid profile.

| Fatty Acid | Concentration Range (%) in Peanut Oil |

| Palmitic Acid (16:0) | 8.2 - 15.1 |

| Stearic Acid (18:0) | 1.1 - 7.2 |

| Oleic Acid (18:1) | 31.5 - 60.2 |

| Linoleic Acid (18:2) | 19.9 - 45.4 |

| Arachidic Acid (20:0) | 0.8 - 3.2 |

| Eicosenoic Acid (20:1) | 0.6 - 2.6 |

| Behenic Acid (22:0) | 1.8 - 5.4 |

| Lignoceric Acid (24:0) | 0.5 - 2.5 |

| This compound (16:1n-9) | Typically < 1% (often grouped with other minor fatty acids) |

Table 2: Fatty Acid Composition of Peanut (Arachis hypogaea) Oil

Biosynthesis of this compound

This compound is synthesized in the mitochondria through the partial β-oxidation of oleic acid (18:1n-9).[2][7][8][9] This distinguishes it from its isomer, palmitoleic acid, which is primarily synthesized in the endoplasmic reticulum from palmitic acid via the action of stearoyl-CoA desaturase-1 (SCD1). The biosynthetic pathways of the major hexadecenoic acid isomers are depicted below.

Biological Role and Signaling Pathways

While research on this compound is less extensive than that on palmitoleic acid, emerging evidence points to its significant role in cellular signaling, particularly in the context of inflammation.

Anti-inflammatory Signaling in Macrophages

Studies have shown that this compound, along with its isomer palmitoleic acid, can be selectively mobilized from membrane phospholipids in macrophages upon inflammatory stimulation.[10] This release is mediated by the action of group VIA calcium-independent phospholipase A2 (iPLA2β). Once released, these fatty acids can act as signaling molecules, contributing to the resolution of inflammation.

The signaling pathway for the release of this compound in macrophages is illustrated below.

Experimental Protocols

Isolation of this compound from Natural Sources (e.g., Peanut Oil)

A multi-step chromatographic approach is typically employed for the isolation of specific fatty acids from a complex mixture like a natural oil.

a. Saponification and Extraction of Total Fatty Acids:

-

A known quantity of the oil is saponified by refluxing with an excess of alcoholic potassium hydroxide (e.g., 1 M KOH in 95% ethanol) for 1-2 hours.

-

After cooling, the mixture is diluted with water and the non-saponifiable matter is removed by extraction with a non-polar solvent like hexane or diethyl ether.

-

The aqueous layer is then acidified (e.g., with 6 M HCl) to a pH below 2 to protonate the fatty acid salts.

-

The free fatty acids are then extracted with hexane or diethyl ether. The organic phase is washed with water until neutral, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

b. Preparative Chromatography for Isomer Separation:

-

The resulting mixture of free fatty acids is then subjected to preparative chromatography. Silver ion high-performance liquid chromatography (Ag-HPLC) is a powerful technique for separating fatty acid methyl esters based on the number and configuration of their double bonds.

-

The free fatty acids are first converted to their methyl esters (FAMEs) using a reagent such as boron trifluoride-methanol (BF3-methanol).

-

The FAME mixture is then injected onto a silver ion column. A gradient elution with a mobile phase such as hexane with increasing proportions of a more polar solvent like acetonitrile is used to separate the different fatty acid isomers.

-

Fractions are collected and analyzed by analytical GC-MS to identify those containing this compound methyl ester.

-

The collected fractions containing the desired compound are pooled, and the solvent is evaporated. The methyl ester can be hydrolyzed back to the free fatty acid if required.

Quantification of this compound in Biological Samples by GC-MS

This protocol outlines the general steps for the quantitative analysis of fatty acids, including this compound, in biological samples such as plasma, cells, or tissues.

a. Lipid Extraction:

-

To a known amount of the biological sample, add a known amount of an internal standard (e.g., a deuterated version of a fatty acid not expected in the sample).

-

Extract the total lipids using a solvent system such as chloroform:methanol (2:1, v/v) (Folch method) or methyl-tert-butyl ether (MTBE).

-

After phase separation (often aided by centrifugation), the organic layer containing the lipids is collected.

b. Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

The extracted lipids are dried under a stream of nitrogen.

-

The dried lipids are then transesterified to FAMEs by heating with a reagent like 14% BF3 in methanol or 5% HCl in methanol at 60-100°C for a specified time.

-

After cooling, the FAMEs are extracted into a non-polar solvent like hexane.

c. GC-MS Analysis:

-

An aliquot of the hexane layer containing the FAMEs is injected into a gas chromatograph coupled to a mass spectrometer.

-

The FAMEs are separated on a capillary column (e.g., a polar column like those coated with biscyanopropyl polysiloxane).

-

The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

-

The identification of this compound methyl ester is confirmed by its retention time and mass spectrum compared to an authentic standard.

-

Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Experimental Workflow for Lipidomics Analysis

The general workflow for a lipidomics study aimed at identifying and quantifying fatty acids like this compound is depicted below.

Conclusion

This compound, though a minor component of many natural lipid sources, is emerging as a fatty acid of significant biological interest. Its distinct biosynthetic pathway and its involvement in inflammatory signaling cascades highlight the need for further research to fully elucidate its physiological roles. The detailed experimental protocols and workflows provided in this guide offer a robust framework for researchers and drug development professionals to investigate the potential of this compound and its metabolic pathways as novel therapeutic targets. As lipidomics technologies continue to advance, a deeper understanding of the nuanced roles of individual fatty acid isomers like this compound will undoubtedly pave the way for new diagnostic and therapeutic strategies in metabolic and inflammatory diseases.

References

- 1. cis-7-Hexadecenoic acid | C16H30O2 | CID 5318393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. (Z)-7-hexadecenoic acid, 2416-19-5 [thegoodscentscompany.com]

- 4. Showing Compound 7-Hexadecenoic acid (FDB004011) - FooDB [foodb.ca]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. glpbio.com [glpbio.com]

- 7. glpbio.com [glpbio.com]

- 8. chegg.com [chegg.com]

- 9. cis-Hexadecenoic acid | C16H30O2 | CID 5312417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. n-Hexadecanoic acid [webbook.nist.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Hypogeic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypogeic acid, a monounsaturated fatty acid, has garnered increasing interest within the scientific community for its potential roles in metabolic regulation and inflammatory processes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It is designed to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study of fatty acids and their therapeutic potential. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated biological pathways to facilitate a deeper understanding of this intriguing molecule.

Chemical Structure and Identification

This compound is the common name for (7Z)-hexadecenoic acid. It is a C16 monounsaturated fatty acid with the double bond located at the seventh carbon from the carboxyl end, in the cis configuration. The corresponding trans isomer is known as (7E)-hexadecenoic acid.

Key Identifiers:

-

IUPAC Name: (7Z)-hexadecenoic acid

-

Chemical Formula: C₁₆H₃₀O₂

-

CAS Number: 2416-19-5

-

Molecular Weight: 254.41 g/mol

-

Synonyms: cis-7-Hexadecenoic acid, 16:1n-9

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Data for both the cis and trans isomers are included where available.

| Property | Value (cis-isomer) | Value (trans-isomer) |

| Molecular Weight | 254.41 g/mol [1] | 254.414 g/mol [2] |

| Melting Point | Not available | 33 °C[2] |

| Boiling Point | 374.80 °C (estimated)[2] | 374.80 °C (estimated) |

| Density | Not available (Palmitic acid: 0.852 g/cm³) | Not available |

| pKa | ~4.89 (Predicted) | Not available |

| logP | 6.4 (Predicted) | 6.4 (Predicted) |

| Solubility | Soluble in ethanol and other organic solvents.[2] Insoluble in water. | Soluble in alcohol.[2] |

| Appearance | - | Colorless needles[2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a triplet around 0.9 ppm for the terminal methyl protons, a broad multiplet between 1.2-1.4 ppm for the methylene protons of the aliphatic chain, a triplet around 2.3 ppm for the methylene protons alpha to the carboxyl group, and a multiplet around 5.3-5.4 ppm for the olefinic protons of the cis-double bond.

-

¹³C NMR: Key signals would be observed around 14 ppm for the terminal methyl carbon, a series of peaks between 22-34 ppm for the methylene carbons, a peak around 180 ppm for the carboxylic acid carbon, and two peaks around 128-130 ppm for the carbons of the double bond.

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of the methyl ester derivative would be expected to show a molecular ion peak (M⁺) at m/z 268. The fragmentation pattern would be characteristic of a monounsaturated fatty acid methyl ester, allowing for the determination of the double bond position.

Infrared (IR) Spectroscopy: The IR spectrum would exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer, a sharp peak around 1710 cm⁻¹ corresponding to the C=O stretching of the carboxylic acid, C-H stretching vibrations just below 3000 cm⁻¹ for the sp³ hybridized carbons and just above 3000 cm⁻¹ for the sp² hybridized carbons of the double bond, and a peak around 1650 cm⁻¹ for the C=C stretching of the cis-double bond.

Experimental Protocols

Isolation of this compound from Natural Sources (e.g., Arachis hypogaea)

The following is a general protocol for the extraction and isolation of fatty acids from plant material.

Materials:

-

Ground peanut seeds (Arachis hypogaea)

-

Hexane

-

Methanol

-

Sodium methoxide solution (0.5 M in methanol)

-

Soxhlet apparatus

-

Rotary evaporator

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Oil Extraction:

-

Place the ground peanut seeds in a thimble and extract the oil using hexane in a Soxhlet apparatus for 4-6 hours.

-

Remove the solvent from the extracted oil using a rotary evaporator to obtain the crude peanut oil.

-

-

Transesterification to Fatty Acid Methyl Esters (FAMEs):

-

Dissolve a known amount of the extracted oil in a hexane/methanol mixture.

-

Add sodium methoxide solution and incubate at 50°C for 1 hour to convert the triglycerides to FAMEs.

-

Neutralize the reaction with an appropriate acid and wash with water to remove glycerol and other polar impurities.

-

Dry the organic phase containing the FAMEs over anhydrous sodium sulfate.

-

-

Purification and Isolation:

-

The mixture of FAMEs can be separated and purified using preparative gas chromatography or high-performance liquid chromatography (HPLC) to isolate the methyl ester of this compound.

-

-

Hydrolysis to Free Fatty Acid (Optional):

-

The purified this compound methyl ester can be hydrolyzed to the free fatty acid by saponification with an alcoholic solution of potassium hydroxide, followed by acidification.

-

In Vitro Anti-inflammatory Activity Assay: Inhibition of Bovine Serum Albumin (BSA) Denaturation

This assay provides a simple method to screen for anti-inflammatory activity.

Materials:

-

This compound

-

Bovine Serum Albumin (BSA)

-

Phosphate buffered saline (PBS), pH 6.3

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

-

Prepare a reaction mixture containing 0.5 mL of 1% aqueous solution of BSA and 0.5 mL of the test sample at various concentrations.

-

A control consists of 0.5 mL of 1% BSA solution and 0.5 mL of the vehicle solvent.

-

Incubate the mixtures at 37°C for 20 minutes, followed by heating at 57°C for 3 minutes.

-

After cooling, add 2.5 mL of PBS (pH 6.3) to each tube.

-

Measure the absorbance at 660 nm.

-

The percentage inhibition of denaturation is calculated as follows: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Biological Activity and Signaling Pathways

This compound, like other monounsaturated fatty acids, is implicated in the regulation of inflammatory and metabolic pathways. While direct evidence for this compound is still emerging, its activities can be inferred from the broader understanding of fatty acid signaling.

Anti-inflammatory Effects: Monounsaturated fatty acids are known to exert anti-inflammatory effects, in part, by modulating the activity of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Peroxisome Proliferator-Activated Receptor (PPAR) pathways.

-

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6. Unsaturated fatty acids are thought to interfere with this pathway, potentially by inhibiting IκB degradation or NF-κB nuclear translocation, thereby reducing the production of inflammatory mediators.

-

PPAR Signaling Pathway: PPARs are nuclear receptors that play crucial roles in lipid and glucose metabolism and inflammation. Fatty acids and their derivatives are natural ligands for PPARs. Activation of PPAR-α and PPAR-γ can lead to the transrepression of pro-inflammatory transcription factors, including NF-κB, and a reduction in the expression of inflammatory genes.

Below is a diagram illustrating the proposed anti-inflammatory signaling pathway of this compound.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for investigating the anti-inflammatory properties of this compound.

Caption: Experimental workflow for assessing anti-inflammatory activity.

Conclusion

This compound presents a compelling subject for further investigation in the fields of biochemistry, pharmacology, and drug development. Its simple structure belies a potentially significant role in modulating key biological pathways related to inflammation and metabolism. This technical guide has provided a consolidated resource of its known chemical and physical properties, alongside methodologies for its study. As research continues, a more detailed understanding of the specific mechanisms of action and therapeutic applications of this compound is anticipated, paving the way for novel interventions in a range of metabolic and inflammatory disorders.

References

The Occurrence and Analysis of Hypogeic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypogeic acid, systematically known as (7Z)-hexadec-7-enoic acid, is a monounsaturated omega-9 fatty acid. While less ubiquitous than its isomer, palmitoleic acid, emerging research has highlighted its presence in various natural sources and its potential biological activities, including anti-inflammatory properties. This technical guide provides a comprehensive overview of the known natural sources of this compound in plants and animals, detailed experimental protocols for its analysis, and a visualization of its metabolic context.

Natural Sources of this compound

This compound is found in both the plant and animal kingdoms, although often as a minor constituent of the total fatty acid profile. Its name is derived from Arachis hypogaea, the botanical name for the peanut, where its presence has been noted.

Plant Sources

While named after the peanut, specific quantitative data for this compound in many common plant oils is scarce in readily available literature, suggesting it is often present at low concentrations. However, it has been identified in the following plant species:

-

Peanut (Arachis hypogaea) : The namesake of this compound, it is found in peanut oil, although typically at lower concentrations compared to oleic and linoleic acids.[1][2][3][4]

-

Mango (Mangifera indica) : The leaves and fruit of the mango tree have been reported to contain this compound.[5][6][7][8]

-

Sea Buckthorn (Hippophae rhamnoides) : This plant is a known source of various fatty acids, including this compound.[9][10][11][12][13]

Animal Sources

In animals, this compound is an endogenous fatty acid, synthesized from oleic acid. It is a constituent of various tissues and cells, where it is incorporated into complex lipids.

-

Human Tissues : this compound is found in human red blood cells and is a component of triglycerides within these cells.[14][15][16][17][18]

-

Macrophages : Lipidomic analyses of murine macrophages have identified this compound as part of their lipid profile, where it may play a role in inflammatory responses.[19][20][21][22][23]

Quantitative Data on this compound

The following table summarizes the known sources of this compound. It is important to note that quantitative data for this compound is not as widely documented as for more common fatty acids.

| Source Category | Specific Source | Concentration / Presence | References |

| Plants | Peanut (Arachis hypogaea) | Present, but specific concentration data is limited in available literature. | [1][2][3][4] |

| Mango (Mangifera indica) | Identified as a constituent. | [5][6][7][8] | |

| Sea Buckthorn (Hippophae rhamnoides) | Identified as a constituent. | [9][10][11][12][13] | |

| Animals | Human Red Blood Cells | Present as a component of cell membranes and triglycerides. | [14][15][16][17][18] |

| Murine Macrophages | Identified in lipidomic profiles. | [19][20][21][22][23] |

Experimental Protocols

The analysis of this compound typically involves lipid extraction, derivatization, and chromatographic separation and detection. Gas chromatography-mass spectrometry (GC-MS) is a common and robust method for fatty acid profiling.

Protocol 1: Extraction and GC-MS Analysis of this compound from Plant Oils

This protocol outlines the steps for the quantification of this compound in a plant oil matrix, such as peanut oil.

1. Lipid Extraction (for solid samples like seeds):

- Homogenize the sample in a chloroform:methanol (2:1, v/v) solution.

- Filter the homogenate to remove solid debris.

- Wash the lipid extract with a 0.9% NaCl solution to remove non-lipid contaminants.

- Collect the lower organic phase containing the lipids and evaporate the solvent under a stream of nitrogen.

2. Transesterification to Fatty Acid Methyl Esters (FAMEs):

- To the dried lipid extract, add a solution of 2% sulfuric acid in methanol.

- Heat the mixture at 80-100°C for 1-2 hours.

- After cooling, add hexane and water to the mixture and vortex.

- The upper hexane layer containing the FAMEs is collected for GC-MS analysis.[24][25][26][27]

3. GC-MS Analysis:

- Gas Chromatograph: Agilent 7890B GC or similar.

- Column: A polar capillary column suitable for FAME analysis, such as a DB-23 or SP-2560 (e.g., 60 m x 0.25 mm ID x 0.25 µm film thickness).

- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

- Injector: Split/splitless injector at 250°C.

- Oven Temperature Program:

- Initial temperature: 100°C, hold for 4 minutes.

- Ramp 1: Increase to 240°C at 3°C/min.

- Hold at 240°C for 15 minutes.

- Mass Spectrometer: Agilent 5977A MSD or similar.

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Scan Range: m/z 50-550.

- Identification: this compound methyl ester is identified by its retention time and comparison of its mass spectrum to a reference standard or a spectral library.

Protocol 2: Reversed-Phase HPLC for Unsaturated Fatty Acid Analysis

High-performance liquid chromatography (HPLC) can be used for the separation of underivatized fatty acids or their derivatives.

1. Sample Preparation:

- For free fatty acid analysis, the lipid extract can be directly dissolved in the mobile phase.

- For enhanced detection, derivatization to a UV-active or fluorescent ester (e.g., phenacyl esters) can be performed.

2. HPLC System:

- HPLC System: Agilent 1260 Infinity II or similar.

- Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

- Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acetic acid (e.g., 0.1%) to improve peak shape for free fatty acids.[28][29][30][31][32]

- Flow Rate: 1.0 mL/min.

- Detector: Diode Array Detector (DAD) or UV detector, monitoring at a low wavelength (e.g., 200-210 nm) for underivatized fatty acids. If derivatized, the wavelength will depend on the chromophore used.

Signaling Pathways and Metabolic Context

The precise signaling pathways directly initiated by this compound are still under investigation. However, as a monounsaturated fatty acid, it is integrated into cellular lipids and is known to be a component of signaling molecules like inositol phospholipids. Its anti-inflammatory effects likely involve modulation of common inflammatory signaling cascades.

Biosynthesis of this compound

In animals, this compound is synthesized from the partial β-oxidation of oleic acid in the mitochondria.

Biosynthesis of this compound in Animals.

Hypothetical Anti-Inflammatory Signaling Pathway

Monounsaturated fatty acids (MUFAs) like this compound can exert anti-inflammatory effects by inhibiting pathways activated by saturated fatty acids (SFAs). A plausible mechanism involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.

Hypothetical Anti-Inflammatory Action.

Involvement in Inositol Phospholipid Signaling

This compound can be incorporated into phosphatidylinositol (PI), a precursor for various phosphoinositides that act as second messengers in intracellular signaling.

Incorporation into Inositol Phospholipids.

Conclusion

This compound is a naturally occurring fatty acid with a growing body of research suggesting its importance in nutrition and cellular signaling. While quantitative data on its prevalence remains somewhat limited, robust analytical methods exist for its detection and quantification. Further research into the specific signaling pathways and biological functions of this compound is warranted and may reveal novel therapeutic targets for inflammatory and metabolic diseases.

References

- 1. Fatty acids and chemical composition of peanut (Arachis hypogaea L.) [journals.ekb.eg]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Does improved oleic acid content due to marker-assisted introgression of ahFAD2 mutant alleles in peanuts alter its mineral and vitamin composition? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Composition of Mango (Mangifera indica L.) Fruit: Nutritional and Phytochemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. phcogrev.com [phcogrev.com]

- 7. mangifera indica fruit, 90063-86-8 [thegoodscentscompany.com]

- 8. Comprehensive Analysis of Mango (Mangifera indica L.) Seed: Phytochemical Profile, Bioactivity, and Nutraceutical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fatty acid composition of developing sea buckthorn (Hippophae rhamnoides L.) berry and the transcriptome of the mature seed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Wide Spectrum of Active Compounds in Sea Buckthorn (Hippophae rhamnoides) for Disease Prevention and Food Production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fatty acid composition of lipids in sea buckthorn (Hippophaë rhamnoides L.) berries of different origins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mongoliajol.info [mongoliajol.info]

- 14. Hypoxic storage of murine red blood cells improves energy metabolism and post-transfusion recoveries - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Cholesterol Deficiency Causes Impaired Osmotic Stability of Cultured Red Blood Cells [frontiersin.org]

- 16. Acid-base, electrolyte and metabolite concentrations in packed red blood cells for major transfusion in infants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Red blood cell triglycerides—a unique pool that incorporates plasma-free fatty acids and relates to metabolic health - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Effect of the Acid-Base Imbalance on the Shape and Structure of Red Blood Cells | MDPI [mdpi.com]

- 19. Bioactive lipid signaling and lipidomics in macrophage polarization: Impact on inflammation and immune regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Lipidomics Analysis of Essential Fatty Acids in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. A Mouse Macrophage Lipidome - PMC [pmc.ncbi.nlm.nih.gov]

- 24. shimadzu.com [shimadzu.com]

- 25. gcms.cz [gcms.cz]

- 26. Determination of Fatty Acid Methyl Esters in Olive Oil [scioninstruments.com]

- 27. gcms.cz [gcms.cz]

- 28. academic.oup.com [academic.oup.com]

- 29. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 30. aocs.org [aocs.org]

- 31. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

The Biological Role of Hypogeic Acid in Metabolic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypogeic acid, a cis-7-hexadecenoic monounsaturated fatty acid, is an intriguing yet understudied lipid molecule with potential implications for metabolic regulation. As a positional isomer of the more extensively researched palmitoleic acid, this compound is emerging as a molecule of interest in the fields of metabolic disease and inflammation. This technical guide synthesizes the current understanding of this compound's biological role, drawing upon available direct evidence and leveraging the well-established metabolic functions of its C16:1 isomer to provide a comprehensive overview for researchers, scientists, and drug development professionals. While direct quantitative data and detailed signaling pathways for this compound are limited, this guide presents plausible mechanisms of action based on current fatty acid research, with a focus on key metabolic regulators such as AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs). This document aims to be a foundational resource to stimulate further investigation into the specific roles of this compound in health and disease.

Introduction to this compound

This compound (cis-7-hexadecenoic acid, 16:1n-9) is a monounsaturated omega-9 fatty acid.[1] Unlike its more abundant isomer, palmitoleic acid (16:1n-7), which is primarily synthesized from palmitic acid by the enzyme stearoyl-CoA desaturase-1 (SCD1), this compound is produced from the partial β-oxidation of oleic acid (18:1n-9).[2][3][4][5] While research specifically focused on this compound is still in its early stages, accumulating evidence suggests that it may play a significant role in metabolic regulation and inflammatory processes.[3][4]

Studies have identified this compound as a potential biomarker for foamy cell formation, a key event in the development of atherosclerosis.[6][7] In activated macrophages, this compound, along with other hexadecenoic acid isomers, is selectively released from membrane phospholipids by the action of calcium-independent group VIA phospholipase A2 (iPLA2β). This release suggests a role for this compound in the intricate signaling cascades that govern the inflammatory response.

Given the limited direct research on this compound, this guide will also draw upon the extensive knowledge of its isomer, palmitoleic acid, to propose potential mechanisms and metabolic effects. As a C16:1 monounsaturated fatty acid, it is plausible that this compound shares some of the metabolic regulatory functions attributed to palmitoleic acid, including the modulation of key signaling pathways involved in glucose and lipid metabolism.

Biosynthesis of this compound

The primary pathway for the synthesis of this compound is the partial β-oxidation of oleic acid (18:1n-9) within the mitochondria. This process involves the sequential removal of two-carbon units from the carboxyl end of the fatty acid chain.

Potential Roles in Metabolic Regulation

While direct evidence is sparse, the structural similarity of this compound to other bioactive fatty acids suggests its involvement in several key metabolic processes.

Regulation of Macrophage Function

Research indicates that this compound is released by activated macrophages, suggesting a role in modulating inflammatory responses.[7] The specific effects of exogenous this compound on macrophage polarization and gene expression remain an important area for future research. Studies on oleic acid, the precursor to this compound, have shown that it can promote an anti-inflammatory M2 macrophage phenotype.[8]

Interaction with Key Metabolic Sensors: AMPK and PPARs

Given the well-documented roles of other fatty acids in activating key metabolic sensors, it is highly probable that this compound also exerts its effects through these pathways.

AMPK is a central regulator of cellular energy homeostasis. Its activation promotes catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP. Palmitoleic acid has been shown to activate AMPK in various tissues, leading to increased glucose uptake and fatty acid oxidation.[9][10] The proposed mechanism involves an increase in the cellular AMP:ATP ratio, which allosterically activates AMPK and promotes its phosphorylation by upstream kinases like LKB1.

PPARs are a group of nuclear receptors that function as transcription factors to regulate the expression of genes involved in lipid and glucose metabolism. Fatty acids are natural ligands for PPARs. Palmitoleic acid has been shown to activate PPARα, leading to the upregulation of genes involved in fatty acid oxidation.[9] It is plausible that this compound also acts as a ligand for PPARs, thereby influencing the transcription of metabolic genes.

Quantitative Data on Metabolic Effects (Based on Palmitoleic Acid as a Proxy)

Due to the lack of specific quantitative data for this compound, the following tables summarize the effects of its isomer, palmitoleic acid, on key metabolic parameters in various cell types and in vivo models. These data provide a framework for hypothesizing the potential effects of this compound.

Table 1: Effects of Palmitoleic Acid on Gene Expression in Adipocytes

| Gene | Function | Fold Change | Cell Type | Reference |

| GLUT4 | Glucose Transporter | ↑ | 3T3-L1 Adipocytes | [10] |

| p-AMPKα | AMPK Activation | ↑ | 3T3-L1 Adipocytes | [10] |

| Lipogenic enzymes | Fatty Acid Synthesis | ↓ | 3T3-L1 Adipocytes | [10] |

Table 2: Effects of Palmitoleic Acid on Metabolic Parameters in Hepatocytes

| Parameter | Effect | Fold Change/Details | Cell/Animal Model | Reference |

| p-AMPK | Increased | - | C57BL/6J Mice | [9] |

| Glucokinase | Upregulated | - | C57BL/6J Mice | [9] |

| SREBP-1 | Downregulated | - | C57BL/6J Mice | [9] |

| FGF-21 | Increased Production | - | C57BL/6J Mice | [9] |

Table 3: In Vivo Effects of Palmitoleic Acid Administration in Mice

| Parameter | Effect | Model | Reference |

| Glucose Uptake | Increased | High-Fat Diet-Fed Mice | [9] |

| Insulin Sensitivity | Improved | High-Fat Diet-Fed Mice | [9] |

| Hepatic Steatosis | Reduced | High-Fat Diet-Fed Mice | [9] |

Experimental Protocols

Detailed experimental protocols for studying the effects of fatty acids are crucial for reproducible research. The following sections provide generalized protocols for cell culture and animal studies, which can be adapted for investigating this compound.

In Vitro Cell Culture Protocols

Fatty acids are typically complexed with bovine serum albumin (BSA) to facilitate their solubility and delivery to cells in culture.

-

Stock Solution Preparation: Dissolve the fatty acid (e.g., this compound) in ethanol or DMSO to create a high-concentration stock solution.

-

Complexing with BSA: Prepare a solution of fatty acid-free BSA in the desired cell culture medium. Gently warm the BSA solution to 37°C.

-

Addition of Fatty Acid: Slowly add the fatty acid stock solution to the BSA solution while stirring to allow for complex formation.

-

Incubation: Incubate the fatty acid-BSA complex at 37°C for at least 30 minutes before adding to cell cultures.

-

Cell Seeding: Plate the desired cell type (e.g., RAW 264.7 macrophages, HepG2 hepatocytes, or 3T3-L1 preadipocytes) in appropriate culture vessels and allow them to adhere and reach the desired confluency. For adipocytes, differentiation needs to be induced prior to treatment.

-

Starvation (Optional): For certain assays, such as glucose uptake, cells may be serum-starved for a few hours prior to treatment.

-

Treatment: Replace the culture medium with medium containing the fatty acid-BSA complex at the desired final concentration. Include a vehicle control (BSA without the fatty acid).

-

Incubation: Incubate the cells for the desired period (e.g., 4, 12, or 24 hours).

-

Harvesting: After incubation, harvest the cells for downstream analysis, such as RNA extraction for gene expression analysis (qPCR), protein extraction for Western blotting (e.g., for p-AMPK), or metabolic assays (e.g., glucose uptake, fatty acid oxidation).

In Vivo Animal Study Protocol

Animal models are essential for understanding the systemic effects of fatty acids.

-

Animal Model: Select an appropriate animal model, such as C57BL/6J mice, which are commonly used for metabolic studies.

-

Diet: Induce a metabolic phenotype if necessary, for example, by feeding a high-fat diet to induce obesity and insulin resistance.

-

Substance Administration: Administer this compound or a control (e.g., vehicle or another fatty acid like oleic acid) to the animals. Common routes of administration include oral gavage or dietary supplementation.

-

Monitoring: Monitor key metabolic parameters throughout the study, such as body weight, food intake, and blood glucose levels.

-

Terminal Procedures: At the end of the study, perform terminal procedures such as glucose and insulin tolerance tests.

-

Tissue Collection: Collect blood and various tissues (e.g., liver, adipose tissue, muscle) for analysis of gene expression, protein levels, and metabolite concentrations.

Conclusion and Future Directions

The study of this compound is a nascent field with the potential to uncover novel mechanisms of metabolic regulation. While direct evidence of its biological roles is currently limited, its structural similarity to palmitoleic acid and its origin from oleic acid metabolism strongly suggest its involvement in key metabolic pathways. The proposed interactions with AMPK and PPARs provide a solid foundation for future hypothesis-driven research.

To advance our understanding, future studies should focus on:

-

Quantitative analysis of the effects of exogenous this compound on gene expression and metabolic fluxes in various cell types.

-

In vivo studies using animal models to determine the systemic metabolic effects of this compound supplementation.

-

Detailed investigation of the signaling pathways modulated by this compound, including the direct measurement of its binding to nuclear receptors and its impact on kinase cascades.

-

Comparative studies with its isomers, palmitoleic and sapienic acids, to elucidate the structure-function relationships of C16:1 fatty acids.

This technical guide serves as a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this compound in metabolic diseases. The elucidation of its specific biological functions will undoubtedly contribute to a more comprehensive understanding of lipid metabolism and may open new avenues for therapeutic intervention.

References

- 1. Palmitate-induced Regulation of PPARγ via PGC1α: a Mechanism for Lipid Accumulation in the Liver in Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 3. Optimized Protocol for Primary Rat Hepatocyte Isolation and a Model for Investigating Experimental Steatosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. mdpi.com [mdpi.com]

- 7. Release of Anti-Inflammatory Palmitoleic Acid and Its Positional Isomers by Mouse Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dietary Oleic Acid Increases M2 Macrophages in the Mesenteric Adipose Tissue | PLOS One [journals.plos.org]

- 9. Palmitoleic Acid Improves Metabolic Functions in Fatty Liver by PPARα-Dependent AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Palmitoleic acid (n-7) increases white adipocytes GLUT4 content and glucose uptake in association with AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Hypogeic acid as a positional isomer of palmitoleic acid

A-8. Palmitoleic Acid Signaling Pathways

Palmitoleic acid, often referred to as a "lipokine," is a signaling molecule that plays a significant role in metabolic regulation.[1][2] One of its key mechanisms of action is through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a transcription factor that governs the expression of genes involved in lipid metabolism.[3] This interaction leads to increased fatty acid oxidation and can improve insulin sensitivity.[3][4]

Another critical pathway influenced by palmitoleic acid involves the mechanistic target of rapamycin (mTOR) signaling.[5] Specifically, the mTORC1 complex has been shown to regulate the de novo synthesis of palmitoleic acid.[5] This suggests a feedback loop where mTORC1 activity can control the levels of this bioactive lipid.[5]

Furthermore, palmitoleic acid has demonstrated anti-inflammatory effects by modulating Toll-like receptor (TLR) signaling pathways.[6] It can reduce the pro-inflammatory response induced by saturated fatty acids like palmitic acid, potentially through the inhibition of TLR2 and TLR4 signaling.[6] In the context of hepatic gluconeogenesis, palmitoleic acid's regulatory effects may be mediated through Sirtuin 3 (SIRT3), a key metabolic enzyme.[7]

While the signaling pathways of palmitoleic acid are increasingly understood, research on the specific signaling roles of hypogeic acid is still limited.[8][9][10] However, given their structural similarities and the observed anti-inflammatory properties of this compound in immune cells, it is plausible that it may interact with similar pathways, a hypothesis that warrants further investigation.[11][12]

A-9. Biosynthesis of Hexadecenoic Acid Isomers

The biosynthesis of C16:1 fatty acid isomers occurs through distinct enzymatic pathways in different cellular compartments.[13]

-

Palmitoleic Acid (16:1n-7): This isomer is primarily synthesized in the endoplasmic reticulum from its saturated precursor, palmitic acid (16:0). The conversion is catalyzed by the enzyme Stearoyl-CoA Desaturase-1 (SCD1), which introduces a double bond at the Δ9 position.[13][14]

-

This compound (16:1n-9): The formation of this compound takes a different route, occurring in the mitochondria. It is a product of the partial β-oxidation of oleic acid (18:1n-9).[2][3][8][9][10][13] This process involves the shortening of the oleic acid carbon chain from the carboxyl end, which preserves the original double bond position relative to the methyl end, resulting in a C16 fatty acid with a double bond at the n-9 position.

-

Sapienic Acid (16:1n-10): A third positional isomer, sapienic acid, is synthesized from palmitic acid by the action of Fatty Acid Desaturase 2 (FADS2), which introduces a double bond at the Δ6 position.[13]

The distinct biosynthetic pathways and subcellular locations for the production of these isomers underscore their potentially different roles in cellular metabolism and signaling.[3] The compartmentalization of their synthesis may allow for specific regulation and function within the cell.[3]

B. Experimental Protocols

B-1. Determination of Double Bond Position by Gas Chromatography-Mass Spectrometry (GC-MS) of Fatty Acid Derivatives

The unambiguous determination of the double bond position in monounsaturated fatty acids like hypogeic and palmitoleic acid is crucial for their accurate identification and the study of their distinct biological roles.[15] While standard Gas Chromatography-Mass Spectrometry (GC-MS) of fatty acid methyl esters (FAMEs) can separate many fatty acids, it often fails to resolve positional isomers due to very similar retention times and mass spectra.[15] To overcome this, derivatization techniques that "fix" the double bond position, allowing for its identification through mass spectral fragmentation, are employed.[16]

One such robust method involves the creation of pyrrolidide or picolinyl ester derivatives. The nitrogen-containing ring in these derivatives directs fragmentation in the mass spectrometer, producing a series of diagnostic ions that allow for the precise localization of the double bond along the fatty acid chain.

Protocol Outline:

-

Lipid Extraction: Total lipids are extracted from the biological sample using a suitable solvent system, such as a chloroform/methanol mixture.

-

Saponification and Esterification: The extracted lipids are saponified (hydrolyzed) to release the free fatty acids. These are then converted to a more volatile form, typically fatty acid methyl esters (FAMEs), by reacting with a reagent like boron trifluoride in methanol.[17]

-

Derivatization: The FAMEs are then converted to their corresponding picolinyl esters or other suitable derivatives. This is a critical step for double bond localization.

-

GC-MS Analysis: The derivatized fatty acids are injected into the GC-MS system. The gas chromatograph separates the different fatty acid derivatives based on their volatility and interaction with the GC column. As each derivative elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.[18][19]

-

Data Interpretation: The resulting mass spectra are analyzed for characteristic fragmentation patterns. The location of the double bond can be deduced by identifying the specific fragment ions that are unique to the double bond's position in the acyl chain.[16]

B-2. Ozonolysis for Double Bond Cleavage and Fragment Analysis

Ozonolysis is a powerful chemical method for determining the position of a double bond in an unsaturated fatty acid.[20][21] The technique involves the oxidative cleavage of the double bond with ozone (O3), which results in the formation of two smaller molecules with terminal carbonyl groups (aldehydes or carboxylic acids).[22][23][24] By identifying these cleavage products, the original position of the double bond can be precisely determined.[20][21]

Protocol Outline:

-

Sample Preparation: The unsaturated fatty acid sample is dissolved in a non-reactive solvent, such as methanol or a mixture of hexane and methanol, at a low temperature to prevent unwanted side reactions.[23]

-

Ozonolysis Reaction: A stream of ozone gas is bubbled through the solution. The ozone reacts with the double bond to form an unstable primary ozonide, which then rearranges to a more stable secondary ozonide.[24][25]

-

Reductive or Oxidative Work-up: The ozonide is then cleaved to yield the final products.

-

Product Analysis: The resulting aldehyde or carboxylic acid fragments are then identified, typically using GC-MS. The chain lengths of these fragments directly correspond to the segments of the original fatty acid on either side of the double bond. For example, ozonolysis of palmitoleic acid (cis-9-hexadecenoic acid) would yield nonanal (a 9-carbon aldehyde) and the methyl ester of 7-carboxyheptanoic acid. In contrast, ozonolysis of this compound (cis-7-hexadecenoic acid) would produce heptanal (a 7-carbon aldehyde) and the methyl ester of 9-carboxynonanoic acid.

-

Data Interpretation: The identification of these specific fragments allows for the unambiguous determination of the original double bond position.

C. Visualizations

Caption: Chemical structures of palmitoleic and this compound.

Caption: GC-MS workflow for fatty acid isomer identification.

Caption: Key signaling pathways of palmitoleic acid.

Caption: Biosynthesis of palmitoleic and hypogeic acids.

References

- 1. metabolon.com [metabolon.com]

- 2. mdpi.com [mdpi.com]

- 3. balsinde.org [balsinde.org]

- 4. Palmitoleic Acid | Rupa Health [rupahealth.com]

- 5. Identification of Palmitoleic Acid Controlled by mTOR Signaling as a Biomarker of Polymyositis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palmitoleic acid ameliorates palmitic acid-induced proinflammation in J774A.1 macrophages via TLR4-dependent and TNF-α-independent signallings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. roles-of-palmitoleic-acid-and-its-positional-isomers-hypogeic-and-sapienic-acids-in-inflammation-metabolic-diseases-and-cancer - Ask this paper | Bohrium [bohrium.com]

- 11. mdpi.com [mdpi.com]

- 12. Occurrence and biological activity of palmitoleic acid isomers in phagocytic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Palmitoleic acid - Wikipedia [en.wikipedia.org]

- 15. Establishing carbon–carbon double bond position and configuration in unsaturated fatty acids by gas-phase infrared spectroscopy - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06487A [pubs.rsc.org]

- 16. Identification and Quantitation of Fatty Acid Double Bond Positional Isomers: A Shotgun Lipidomics Approach Using Charge-Switch Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Lipid Analysis by Gas Chromatography and Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 20. Carbon-carbon double bond position elucidation in fatty acids using ozone-coupled direct analysis in real time mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Carbon–carbon double bond position elucidation in fatty acids using ozone-coupled direct analysis in real time mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

- 22. The ozonation of unsaturated fatty acids: aldehydes and hydrogen peroxide as products and possible mediators of ozone toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. US20130078685A1 - Ozonolysis of unsaturated fatty acids and derivatives thereof - Google Patents [patents.google.com]

- 25. mdpi.com [mdpi.com]

The Physiological Role of cis-7-Hexadecenoic Acid: A Lipokine with Anti-Inflammatory Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cis-7-hexadecenoic acid (C16:1n-9), a positional isomer of the well-studied palmitoleic acid, is emerging as a significant bioactive lipid with potent anti-inflammatory functions. This technical guide provides a comprehensive overview of the physiological role of cis-7-hexadecenoic acid, with a particular focus on its involvement in inflammatory processes, its biosynthesis, and its potential as a biomarker and therapeutic agent in cardiovascular diseases. Detailed experimental protocols and signaling pathways are presented to facilitate further research and drug development in this area.

Introduction

Cis-7-hexadecenoic acid, also known as hypogeic acid, is a monounsaturated omega-7 fatty acid. While structurally similar to its isomer, palmitoleic acid (cis-9-hexadecenoic acid), recent studies have unveiled its unique biological activities, distinguishing it as a molecule of significant interest.[1][2] Notably, cis-7-hexadecenoic acid has been identified as an endogenous anti-inflammatory lipid that accumulates in foamy monocytes, a key cell type in the pathogenesis of atherosclerosis.[1][3] This discovery has positioned cis-7-hexadecenoic acid as a potential biomarker for the early detection of cardiovascular disease and a novel target for therapeutic intervention.[1][4]

This guide will delve into the known physiological functions of cis-7-hexadecenoic acid, its metabolic pathways, and the experimental evidence supporting its role in cellular signaling.

Biosynthesis of cis-7-Hexadecenoic Acid

Cis-7-hexadecenoic acid is not synthesized de novo in mammalian cells in the same manner as palmitoleic acid, which is produced from palmitic acid by the action of stearoyl-CoA desaturase-1 (SCD-1).[5] Instead, the primary route for its endogenous production is through the partial β-oxidation of oleic acid (cis-9-octadecenoic acid) in the mitochondria.[6][7]

The β-Oxidation Pathway of Oleic Acid

The mitochondrial β-oxidation spiral involves a series of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons, releasing acetyl-CoA in each cycle.[8][9] For unsaturated fatty acids like oleic acid, additional enzymes are required to handle the double bonds. The generation of cis-7-hexadecenoyl-CoA from oleoyl-CoA occurs after one cycle of β-oxidation.

Caption: Mitochondrial β-oxidation of oleic acid to produce cis-7-hexadecenoic acid.

Physiological Functions and Anti-inflammatory Effects

The most well-documented physiological function of cis-7-hexadecenoic acid is its potent anti-inflammatory activity, particularly in macrophages.[1][6][7]

Attenuation of Pro-inflammatory Gene Expression

In vitro studies using murine macrophages (RAW 264.7) have demonstrated that pre-incubation with cis-7-hexadecenoic acid significantly suppresses the lipopolysaccharide (LPS)-induced expression of pro-inflammatory genes.[6]

| Gene | Fatty Acid (10 µM) | Fold Induction (LPS-stimulated) | % Inhibition |

| Il6 | None | 100 ± 12 | - |

| cis-7-Hexadecenoic acid | 25 ± 5 | 75% | |

| cis-9-Hexadecenoic acid | 60 ± 8 | 40% | |

| Docosahexaenoic acid (DHA) | 30 ± 6 | 70% | |

| Nos2 | None | 100 ± 15 | - |

| cis-7-Hexadecenoic acid | 20 ± 4 | 80% |

Table 1: Comparative effect of different fatty acids on the expression of pro-inflammatory genes in LPS-stimulated RAW 264.7 macrophages. Data are presented as mean ± SEM.[6]

Role in Foamy Monocytes and Atherosclerosis

A key finding is the enrichment of cis-7-hexadecenoic acid in the lipid droplets of foamy monocytes.[1][3] Foamy monocytes are precursors to macrophage foam cells in atherosclerotic plaques. The accumulation of this anti-inflammatory fatty acid within these cells suggests a potential endogenous protective mechanism against excessive inflammation in the early stages of atherosclerosis.[1]

| Lipid Fraction | Control Monocytes (% of total fatty acids) | Foamy Monocytes (% of total fatty acids) |

| Triglycerides | 0.5 ± 0.1 | 5.2 ± 0.8 |

| Cholesterol Esters | 0.3 ± 0.1 | 3.9 ± 0.6 |

Table 2: Relative abundance of cis-7-hexadecenoic acid in neutral lipid fractions of human monocytes and in vitro-generated foamy monocytes. Data are presented as mean ± SEM.[1]

Molecular Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of cis-7-hexadecenoic acid are not mediated by common fatty acid receptors like GPR120 or CD36.[6] Instead, its mechanism is dependent on its intracellular metabolism.[6]

Signaling Pathway

The proposed signaling pathway involves the following key steps:

-

Cellular Uptake and Activation: Cis-7-hexadecenoic acid is taken up by the macrophage and must be activated to its acyl-CoA derivative, cis-7-hexadecenoyl-CoA, by an Acyl-CoA synthetase (ACSL).[6][10]

-

Incorporation into Triglycerides: The activated fatty acid is then esterified into triglycerides and stored in lipid droplets.[6]

-

Lipolysis: Upon an inflammatory stimulus (e.g., LPS), hormone-sensitive lipase (HSL) is activated and hydrolyzes the triglycerides, releasing cis-7-hexadecenoic acid.[6][11]

-

Downstream Effects: The released fatty acid or a downstream metabolite then exerts its anti-inflammatory effects, which include the suppression of the ERK signaling pathway and subsequent reduction in pro-inflammatory gene expression.[6]

Caption: The anti-inflammatory effect of cis-7-hexadecenoic acid is dependent on its metabolic processing.

Experimental Protocols

Generation of Foamy Monocytes in vitro

This protocol describes the generation of foamy monocytes from the human monocytic cell line THP-1.

Caption: A generalized workflow for the in vitro generation of foamy monocytes.

Materials:

-

THP-1 monocytic cell line

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

-

Phorbol 12-myristate 13-acetate (PMA)

-

Oxidized low-density lipoprotein (oxLDL)

-

Phosphate-buffered saline (PBS)

-

Oil Red O staining solution

Procedure:

-

Seed THP-1 cells at a density of 1x10^6 cells/mL in complete RPMI-1640 medium.

-

Differentiate the monocytes into macrophages by adding PMA to a final concentration of 100 nM and incubating for 24 hours.

-

After 24 hours, wash the adherent macrophages twice with warm PBS to remove non-adherent cells and PMA.

-

Add fresh medium containing oxLDL at a concentration of 50 µg/mL.

-

Incubate the cells for 48 hours to allow for the uptake of oxLDL and the formation of lipid droplets.

-

After incubation, wash the cells with PBS and proceed with analysis, such as Oil Red O staining to visualize lipid droplets or lipid extraction for GC-MS analysis.[12][13][14]

Lipid Extraction and Fatty Acid Analysis by GC-MS

This protocol outlines the general steps for extracting total lipids from cells and analyzing the fatty acid composition by gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Internal standard (e.g., C17:0)

-

BF3-methanol or HCl-methanol for transesterification

-

Hexane

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column

Procedure:

-

Lipid Extraction (Bligh & Dyer Method):

-

Harvest and wash the cell pellet with PBS.

-

Add a 2:1 (v/v) mixture of chloroform:methanol to the cell pellet and homogenize.

-

Add chloroform and 0.9% NaCl solution to achieve a final ratio of 2:1:0.8 (chloroform:methanol:water) and vortex thoroughly.

-

Centrifuge to separate the phases. The lower organic phase contains the lipids.

-

-

Transesterification:

-

Transfer the lipid-containing organic phase to a new tube and evaporate the solvent under a stream of nitrogen.

-

Add a known amount of internal standard.

-

Add BF3-methanol or HCl-methanol and heat at 100°C for 1 hour to convert fatty acids to their fatty acid methyl esters (FAMEs).

-

-

FAMEs Extraction and Analysis:

-

After cooling, add water and hexane to extract the FAMEs into the upper hexane layer.

-

Wash the hexane layer with water.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

Analyze the FAMEs by GC-MS. Identification of cis-7-hexadecenoic acid methyl ester is based on its retention time and mass spectrum compared to an authentic standard.[15][16][17][18]

-

Conclusion and Future Perspectives

Cis-7-hexadecenoic acid is a bioactive lipid with significant anti-inflammatory properties that are distinct from its better-known isomer, palmitoleic acid. Its enrichment in foamy monocytes and its unique metabolic activation pathway present exciting opportunities for the development of novel diagnostics and therapeutics for inflammatory diseases, particularly atherosclerosis.

Future research should focus on:

-

Elucidating the precise downstream targets of cis-7-hexadecenoic acid or its metabolites that mediate the anti-inflammatory response.

-

Investigating the regulation of its biosynthesis via the β-oxidation of oleic acid in different cell types and disease states.

-

Conducting in vivo studies to validate its potential as a biomarker and to explore the therapeutic efficacy of administering cis-7-hexadecenoic acid or modulating its endogenous levels in models of cardiovascular disease.

-

Developing more sensitive and specific analytical methods for the routine quantification of cis-7-hexadecenoic acid in clinical samples.

This in-depth guide provides a solid foundation for researchers and drug development professionals to further explore the physiological functions of this intriguing lipokine and harness its therapeutic potential.

References

- 1. Enhanced lipid metabolism induces the sensitivity of dormant cancer cells to 5-aminolevulinic acid-based photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of receptor-independent fluid-phase pinocytosis promotes foamy monocyte formation in atherosclerotic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipid Analysis by Gas Chromatography and Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 4. Foamy Monocytes Are Enriched in cis-7-Hexadecenoic Fatty Acid (16:1n-9), a Possible Biomarker for Early Detection of Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of Action of Hormone-sensitive Lipase in Mouse Leydig Cells: ITS ROLE IN THE REGULATION OF THE STEROIDOGENIC ACUTE REGULATORY PROTEIN - PMC [pmc.ncbi.nlm.nih.gov]

- 6. balsinde.org [balsinde.org]

- 7. Release of Anti-Inflammatory Palmitoleic Acid and Its Positional Isomers by Mouse Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are Hormone sensitive lipase inhibitors and how do they work? [synapse.patsnap.com]

- 9. novonordisk.com [novonordisk.com]

- 10. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]

- 11. scbt.com [scbt.com]

- 12. Endothelial cell activation promotes foam cell formation by monocytes following transendothelial migration in an in vitro model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel technique for generating macrophage foam cells for in vitro reverse cholesterol transport studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phenotype and Response to PAMPs of Human Monocyte-Derived Foam Cells Obtained by Long-Term Culture in the Presence of oxLDLs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lipid Extraction and Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. lipidmaps.org [lipidmaps.org]

- 17. arabjchem.org [arabjchem.org]

- 18. mmpc.org [mmpc.org]

Hypogeic Acid in Human Milk and Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypogeic acid (cis-7-hexadecenoic acid, 16:1n-9) is a monounsaturated fatty acid and a positional isomer of the more commonly known palmitoleic acid (16:1n-7). While research on palmitoleic acid is extensive, data specifically quantifying this compound in human milk and a wide array of tissues remain limited. However, its presence has been confirmed in certain human tissues, particularly in immune cells, and its biological significance is an emerging area of interest. This technical guide synthesizes the current knowledge on the presence of this compound and its isomers in human biological samples, provides detailed experimental protocols for their analysis, and illustrates relevant biochemical pathways and analytical workflows.

Presence of Hexadecenoic Acid Isomers in Human Tissues

This compound has been identified in human circulating monocytes and monocyte-derived macrophages.[1] It is notably enriched in the lipid droplets of foamy monocytes, suggesting a potential role in the context of atherosclerosis.[2] An older study on human depot fat identified a mixture of hexadecenoic acid positional isomers, with the cis-9 isomer (palmitoleic acid) being the most predominant.

The table below summarizes the available quantitative data for the broader class of hexadecenoic acid isomers in human tissues to provide context.

| Biological Sample | Analyte | Concentration / Percentage | Reference |

| Human Adipose Tissue | Hexadecenoic acid isomers | cis-9 isomer predominates | [3] |

| Human Monocytes | cis-7-Hexadecenoic acid (this compound) | Presence confirmed | [1] |

| Foamy Monocytes | cis-7-Hexadecenoic acid (this compound) | Enriched in lipid droplets | [2] |

| Mouse Peritoneal Macrophages | Hexadecenoic acid isomers | >90% found in choline-containing glycerophospholipids | [4] |

Biosynthesis of this compound and Its Isomers

This compound is synthesized in the mitochondria through the partial β-oxidation of oleic acid (18:1n-9).[5][6] This is distinct from its isomers, palmitoleic acid and sapienic acid, which are synthesized from palmitic acid via different desaturase enzymes.[5][6]

Experimental Protocols for Fatty Acid Analysis

The gold standard for the analysis of fatty acids, including this compound, in biological matrices like human milk and tissues is Gas Chromatography-Mass Spectrometry (GC-MS). This involves lipid extraction, transesterification to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.

Sample Preparation and Lipid Extraction (General Protocol)

-

Sample Collection and Storage: Collect human milk or tissue samples and immediately freeze them at -80°C to prevent lipid degradation. For milk, the addition of a lipase inhibitor like EDTA can prevent artifactual lipolysis.[7]

-

Homogenization (for tissues): Homogenize frozen tissue samples in a suitable solvent, such as a chloroform:methanol mixture.

-

Lipid Extraction: A common method is the Folch extraction.[6][8]

-

Add a chloroform:methanol (2:1, v/v) solution to the liquid (milk) or homogenized tissue sample.

-

Vortex the mixture thoroughly to ensure complete lipid extraction.

-

Add a salt solution (e.g., 0.9% NaCl) to induce phase separation.

-

Centrifuge the sample to pellet any solid material and clearly separate the aqueous and organic layers.

-

Carefully collect the lower organic layer containing the lipids.

-

Dry the extracted lipids under a stream of nitrogen.

-

Transesterification to Fatty Acid Methyl Esters (FAMEs)

-

Base-Catalyzed Transesterification: [6]

-

Redissolve the dried lipid extract in a solvent like tert-butyl methyl ether (MTBE).

-

Add a solution of sodium methoxide in methanol and vortex for several minutes.

-

Quench the reaction by adding an acidic solution (e.g., hydrochloric acid) and hexane.

-

Vortex and centrifuge to separate the phases.

-

The upper hexane layer containing the FAMEs is collected for analysis.

-

-

Acid-Catalyzed Transesterification: An alternative involves heating the lipid extract with a reagent like 14% boron trifluoride in methanol.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. A capillary column specifically designed for FAME analysis (e.g., a Zebron ZB-FAME column) is crucial for resolving isomers.[9]

-

Injection: Inject a small volume (e.g., 1 µL) of the FAMEs in hexane into the GC inlet.

-

Chromatographic Separation:

-

Carrier Gas: Helium is commonly used.

-

Temperature Program: A typical temperature gradient starts at a lower temperature and ramps up to a higher temperature to elute FAMEs based on their volatility and polarity. The exact program needs to be optimized for the specific column and analytes.

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) is standard for FAME analysis.

-

Detection: The mass spectrometer can be operated in full scan mode to identify unknown fatty acids or in Selected Ion Monitoring (SIM) mode for higher sensitivity and quantitative analysis of specific target ions for each FAME.[8]

-

-

Identification and Quantification:

-

Fatty acids are identified by comparing their retention times and mass spectra to those of authentic standards.

-

Quantification is achieved by creating a calibration curve using known concentrations of FAME standards and an internal standard (e.g., a deuterated fatty acid) added to the sample before extraction.[10]

-

The following diagram outlines the general workflow for the analysis of fatty acids in biological samples.

Biological Significance and Future Directions

While the biological roles of this compound are not as well-defined as those of palmitoleic acid, emerging evidence suggests it possesses anti-inflammatory properties.[2] The enrichment of this compound in foamy monocytes points towards a potential role in cardiovascular health and disease, which warrants further investigation.

The lack of specific quantitative data on this compound in human milk is a significant knowledge gap. Future research employing high-resolution chromatographic techniques is needed to accurately quantify this and other less abundant fatty acid isomers in human milk across different stages of lactation and in various populations. Understanding the dietary and genetic factors that influence the levels of this compound in human milk could provide insights into its potential role in infant development and long-term health. For drug development professionals, elucidating the specific signaling pathways modulated by this compound could unveil new therapeutic targets for inflammatory and metabolic diseases.

Conclusion

This compound is a naturally occurring fatty acid in human tissues, synthesized via the partial β-oxidation of oleic acid. While its presence is confirmed, particularly in immune cells, quantitative data, especially in human milk, remains scarce. The methodologies for its detection and quantification are well-established within the broader framework of fatty acid analysis by GC-MS. Further research is imperative to fully understand the distribution, regulation, and biological functions of this compound, which may hold untapped potential in nutrition and therapeutic development.

References

- 1. japsonline.com [japsonline.com]

- 2. shimadzu.com [shimadzu.com]

- 3. Occurrence of positional isomers of octadecenoic and hexadecenoic acids in human depot fat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Release of Anti-Inflammatory Palmitoleic Acid and Its Positional Isomers by Mouse Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical composition and antimicrobial, antioxidant, and anti-inflammatory activities of Lepidium sativum seed oil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Free fatty acid content of human milk: physiologic significance and artifactual determinants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Trans isomeric fatty acids in human milk and their role in infant health and development [frontiersin.org]

- 10. lipidmaps.org [lipidmaps.org]

The Role of Hypogeic Acid in Cellular Lipid Metabolism: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Hypogeic acid (cis-7-Hexadecenoic acid), a 16-carbon monounsaturated fatty acid, is an intriguing yet understudied component of cellular lipid metabolism. Unlike its more researched isomer, palmitoleic acid, the direct roles and regulatory mechanisms of this compound are not well-elucidated. This technical guide synthesizes the current understanding of this compound's biosynthesis and its putative role in metabolic pathways, particularly its association with atherogenesis. We delve into the major signaling cascades governing lipid homeostasis—PPARs, SREBPs, and AMPK—providing a framework for investigating the potential interactions of this compound. Furthermore, this document provides detailed experimental protocols and conceptual workflows to empower researchers to explore the function of this enigmatic fatty acid.

Introduction to this compound

This compound (16:1n-9) is a monounsaturated fatty acid that is structurally distinct from its better-known isomer, palmitoleic acid (16:1n-7). While both are hexadecenoic acids, the position of the double bond significantly influences their metabolic origins and potential biological functions.

Biosynthesis of this compound

This compound is synthesized in the mitochondria through the partial β-oxidation of oleic acid (18:1n-9)[1][2][3]. This process involves the removal of one two-carbon acetyl-CoA unit from the carboxyl end of oleic acid. This mitochondrial origin contrasts with the synthesis of palmitoleic acid, which primarily occurs in the endoplasmic reticulum via the desaturation of palmitic acid by stearoyl-CoA desaturase-1 (SCD1)[1][2][3].

Caption: Biosynthesis of this compound.

The Emerging Role of this compound in Atherogenesis

While research on this compound is limited, a significant finding has been its association with atherosclerosis. Lipidomic analyses of foamy human monocytes, which are key cells in the development of atherosclerotic plaques, revealed a selective enrichment of this compound in their neutral lipid fraction[1][3]. This accumulation suggests that this compound may be a biomarker or a contributing factor in the pathogenesis of atherosclerosis[1][3]. The underlying mechanisms for this selective accumulation and its consequences on macrophage function remain an active area for investigation.

Key Signaling Pathways in Cellular Lipid Metabolism

To understand the potential impact of this compound, it is essential to review the central regulatory pathways of lipid metabolism. These pathways represent potential targets for modulation by fatty acids and their metabolites.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a family of nuclear receptors that act as ligand-activated transcription factors, playing a pivotal role in lipid and glucose homeostasis.[4][5] There are three main isoforms:

-

PPARα: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation by fatty acids and their derivatives leads to the upregulation of genes involved in fatty acid uptake, β-oxidation, and ketogenesis.

-

PPARγ: Highly expressed in adipose tissue, where it is a master regulator of adipogenesis. It also plays a role in insulin sensitivity and lipid storage.

-

PPARδ (or β): Ubiquitously expressed and involved in fatty acid oxidation and energy expenditure.

While direct activation of PPARs by this compound has not been demonstrated, its isomer, palmitoleic acid, has been shown to exert some of its effects through a PPARα-dependent mechanism[1].

Caption: PPARα Signaling Pathway.

Sterol Regulatory Element-Binding Proteins (SREBPs)

SREBPs are a family of transcription factors that regulate the synthesis of cholesterol, fatty acids, and triglycerides[6][7]. The two major isoforms are:

-